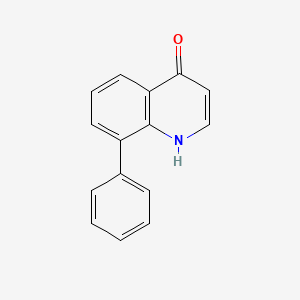

8-Phenylquinolin-4(1h)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92724-47-5 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

8-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C15H11NO/c17-14-9-10-16-15-12(7-4-8-13(14)15)11-5-2-1-3-6-11/h1-10H,(H,16,17) |

InChI Key |

WVJYDVLLMGZLPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2NC=CC3=O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Phenylquinolin 4 1h One and Its Derivatives

Classical Approaches for Quinolin-4(1H)-one Core Synthesis

Several foundational reactions in heterocyclic chemistry have been instrumental in the construction of the quinolin-4(1H)-one ring system. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and the diversity of accessible structures.

Gould-Jacobs Reaction in Quinolin-4(1H)-one Synthesis

The Gould-Jacobs reaction is a significant thermal cyclization method for constructing the 4-quinolone backbone. d-nb.info The process typically begins with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org The resulting anilinomethylenemalonate intermediate then undergoes a thermally induced electrocyclization, often at temperatures exceeding 250 °C, via a ketene (B1206846) intermediate to form a 4-hydroxy-3-carboalkoxyquinoline. d-nb.infomdpi.com Subsequent hydrolysis and decarboxylation yield the desired quinolin-4(1H)-one. wikipedia.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org

A notable application of this reaction is the synthesis of 4,7-dichloroquinoline, a precursor to antimalarial drugs. wikipedia.org The reaction can be carried out using various heating techniques, including traditional reflux, microwave irradiation, and continuous flow processes. d-nb.info

A critical aspect of the Gould-Jacobs reaction is the regioselectivity when using asymmetrically substituted anilines. mdpi.com Cyclization can occur at either of the two ortho positions relative to the amino group, potentially leading to a mixture of isomeric products. mdpi.com The outcome is governed by a combination of steric and electronic factors. mdpi.com

Detailed studies on the thermal cyclization of (pyridyl)aminomethylenemalonates have shown that the regioselectivity can be controlled to favor either the kinetic or the thermodynamic product depending on the reaction conditions. d-nb.inforesearchgate.net For instance, flash vacuum pyrolysis (FVP) has been used to selectively generate the kinetic pyridopyrimidinone product from a 6-methyl substituted precursor, a result not typically observed under standard Gould-Jacobs conditions. d-nb.info This highlights the influence of the heating method and temperature on the reaction pathway and final product distribution. d-nb.inforesearchgate.net

Conrad-Limpach and Camps Cyclizations for Quinolin-4(1H)-ones

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.org This reaction, discovered in 1887, proceeds through a Schiff base intermediate which, upon heating to approximately 250 °C, undergoes an electrocyclic ring-closing to form the quinolone structure. wikipedia.org The choice of solvent is crucial, with high-boiling inert solvents like mineral oil significantly improving yields compared to solvent-free conditions. wikipedia.orgnih.gov The final product exists in equilibrium between the 4-hydroxyquinoline (B1666331) (enol) and the 4-quinolone (keto) forms, with the keto form generally predominating. wikipedia.org

The Camps cyclization , first reported in 1899, is another versatile method that can yield either quinolin-2-ones or quinolin-4(1H)-ones from N-(2-acylaryl)amides. mdpi.comwikipedia.org The regioselectivity is dependent on the substrate structure and the reaction conditions, particularly the base used. mdpi.com The mechanism involves an intramolecular aldol-type condensation. mdpi.com For the synthesis of quinolin-4(1H)-ones, a strong base is typically used to deprotonate the methylene (B1212753) group adjacent to the amide carbonyl, initiating the cyclization. mdpi.com This method has been adapted in modern synthesis; for example, a two-step process involving copper-catalyzed amidation followed by base-promoted Camps cyclization provides an efficient route to 2-aryl-4-quinolones. rsc.org

| Reaction | Starting Materials | Key Intermediate | Product | Typical Conditions |

| Conrad-Limpach | Aniline, β-ketoester | Schiff base | 4-Hydroxyquinoline | High temperature (~250 °C), high-boiling inert solvent |

| Camps Cyclization | N-(2-acylaryl)amide | Enolate | Quinolin-4(1H)-one or Quinolin-2-one | Base-catalyzed (e.g., NaOH, Cs2CO3) |

Biere-Seelen and Dieckmann Condensation Strategies

The Biere-Seelen synthesis , developed in 1979, offers a route to quinolin-4-ones starting from methyl anthranilate. mdpi.comvcu.edu The initial step is a Michael addition of dimethyl acetylenedicarboxylate (B1228247) to methyl anthranilate, forming an enaminoester. mdpi.commun.ca This intermediate is then cyclized in the presence of a strong base to yield a diester, which can be further manipulated through selective hydrolysis and decarboxylation to produce the desired quinolin-4-one derivative. mdpi.com

The Dieckmann condensation is an intramolecular reaction of diesters that forms cyclic β-ketoesters. mdpi.com In the context of quinolin-4-one synthesis, a diester, which can be formed from the reaction of methyl anthranilate with methyl acrylate, undergoes intramolecular cyclization in the presence of a base like sodium hydride to give a dihydroquinolinone. mdpi.com Subsequent oxidation, for instance with chloranil, leads to the aromatic quinolin-4-one. mdpi.com This method has also been shown to proceed under thermal conditions in boiling diphenyl ether. researchgate.net

Knorr Quinoline (B57606) Synthesis and its Application to Phenylquinolin-4(1H)-ones

The Knorr quinoline synthesis traditionally involves the intramolecular cyclization of β-ketoanilides in the presence of a strong acid, like sulfuric acid, to yield 2-hydroxyquinolines. smolecule.com However, under certain conditions, the formation of 4-hydroxyquinolines can be a competing pathway. smolecule.com

A significant application of a modified Knorr synthesis is in the preparation of 4-phenylquinolin-2(1H)-one derivatives. nih.govmdpi.com This multi-step process begins with the alkoxycarbonylation of substituted acetophenones with diethyl carbonate to form benzoylacetates. nih.govresearchgate.net These intermediates are then condensed with an aniline derivative to create benzoylacetanilides. nih.govmdpi.com The final step is an acid-catalyzed cyclization of the benzoylacetanilide, often using polyphosphoric acid (PPA) at elevated temperatures (100–110 °C), to furnish the 4-phenylquinolin-2(1H)-one core. nih.govmdpi.comresearchgate.net

Modern Catalytic and Transition-Metal Mediated Syntheses of 8-Phenylquinolin-4(1H)-one Analogues

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of quinoline and quinolone scaffolds, often providing milder reaction conditions, higher efficiency, and broader substrate scope compared to classical methods. ias.ac.inresearchgate.net Palladium, copper, and cobalt are among the metals that have been successfully employed in these transformations. rsc.orgnih.gov

Palladium-catalyzed reactions, in particular, have been widely used. nih.gov For instance, palladium-catalyzed carbonylative Sonogashira coupling followed by cyclization offers a convergent route to the quinolone substructure. rsc.org Another approach involves a one-pot, two-step sequence of palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization to yield 2-substituted quinolin-4(1H)-ones. researchgate.net

Copper-catalyzed reactions also provide efficient pathways to quinolone analogues. A notable example is the two-step synthesis of 2,3-substituted 4-quinolones, which involves an initial copper-catalyzed amidation of 2-halophenones with amides, followed by a base-promoted Camps cyclization of the resulting N-(2-ketoaryl) amide intermediate. rsc.org Furthermore, copper has been utilized in the direct synthesis of 4-quinolones from anilines and alkynes. rsc.org

Cobalt-catalyzed C-H amidation has also been developed as a method for accessing quinolones. scispace.com These modern catalytic methods represent a significant advancement in the synthesis of complex quinolone derivatives, including potential precursors or analogues of this compound.

| Catalyst System | Reaction Type | Starting Materials | Product | Key Features |

| Palladium | Carbonylative Sonogashira/Cyclization | 2-Iodoaniline (B362364), Terminal Acetylene, CO | Quinolin-4-one | Use of carbon monoxide as carbonyl source. mdpi.com |

| Palladium | Amidation/Cyclization | 2'-Bromoacetophenone, Amide | 2-Substituted quinolin-4(1H)-one | One-pot, two-step sequence. researchgate.net |

| Copper | Amidation/Camps Cyclization | 2-Halophenone, Amide | 2,3-Substituted 4-quinolone | Two-step method with good to excellent yields. rsc.org |

| Copper | Anilines and Alkynes Annulation | Aniline, Alkyne | 4-Quinolone | Direct synthesis. rsc.org |

| Cobalt | C-H Amidation | Enaminone | Quinolone | Directed C-H functionalization. scispace.com |

Palladium-Catalyzed Reactions for Quinolin-4(1H)-one Assembly

Palladium catalysis has proven to be a versatile and powerful tool for the synthesis of quinolin-4(1H)-ones, offering high efficiency and broad functional group tolerance. nih.gov These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to construct the heterocyclic ring system. nih.gov

Carbonylation Reactions for Quinolin-4(1H)-one Ring Formation

Palladium-catalyzed carbonylative cyclization represents a significant strategy for the synthesis of quinolin-4(1H)-ones. These reactions typically utilize carbon monoxide (CO) as a C1 source to construct the carbonyl group of the quinolone ring.

One notable approach involves the palladium-catalyzed carbonylative Sonogashira/cyclization sequence of 2-iodoanilines and terminal alkynes. acs.org Molybdenum hexacarbonyl [Mo(CO)6] can serve as a solid and convenient source of carbon monoxide. nih.govacs.org This method allows for the rapid synthesis of functionalized 4-quinolones. acs.org For instance, the reaction of 2-iodoaniline with phenylacetylene (B144264) in the presence of a palladium catalyst and Mo(CO)6 can yield 2-phenylquinolin-4(1H)-one. mdpi.com A dual-base system has been shown to enhance selectivity in these reactions. mdpi.com

In a related methodology, Wu and coworkers developed a palladium-catalyzed oxidative carbonylation of amines and ketones, using CO at atmospheric pressure. This reaction, co-catalyzed by CuBr(Me2S), allows for the synthesis of 1,2-disubstituted 4-quinolone derivatives. rsc.org The reaction is particularly effective with electron-rich substituted ketones. rsc.org

Another innovative approach is the palladium-catalyzed 1,2-amino carbonylation of 1,3-dienes with (N-SO2Py)-2-iodoanilines, which constructs 2,3-dihydroquinolin-4(1H)-one scaffolds. rsc.org Benzene-1,3,5-triyl triformate (TFBen) can be employed as a CO source in these transformations. rsc.org

The following table summarizes representative examples of palladium-catalyzed carbonylation reactions for the synthesis of quinolin-4(1H)-one derivatives.

| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

| 2-Iodoaniline, Phenylacetylene | Pd catalyst, Mo(CO)6, Dual-base | 2-Phenylquinolin-4(1H)-one | 92 | mdpi.com |

| 2-Iodoaniline, 1-Octyne | Pd-NHC, Mo(CO)6 | 2-Hexylquinolin-4(1H)-one | 85 | researchgate.net |

| Amine, Ketone | Pd(dba)2, CuBr(Me2S), CO | 1,2-Disubstituted 4-quinolone | Moderate to Good | rsc.org |

| (N-SO2Py)-2-iodoaniline, 1,3-Diene | Pd catalyst, TFBen | 2,3-Dihydroquinolin-4(1H)-one | up to 88 | rsc.org |

Intramolecular N-Arylation Approaches

Palladium-catalyzed intramolecular N-arylation is a key step in several synthetic routes to quinolin-4(1H)-ones. This reaction typically involves the formation of a C-N bond between an amino group and an aryl halide or pseudohalide, leading to the cyclization of the quinolone ring.

A one-pot tandem reaction starting from (Z)-β-chlorovinyl aromatic ketones and amines has been developed. organic-chemistry.orgx-mol.com The initial step is an intermolecular Michael addition of the amine to the chlorovinyl ketone, followed by the elimination of a chloride anion to generate an enamine intermediate. organic-chemistry.orgx-mol.com This intermediate then undergoes a palladium-catalyzed intramolecular N-arylation (Buchwald-Hartwig amination) to afford the quinolin-4(1H)-one product in good to excellent yields. organic-chemistry.orgx-mol.com The choice of a Buchwald-type ligand, such as DavePhos, is crucial for the success of the palladium-catalyzed step. organic-chemistry.org

Another strategy involves the palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides. This method allows for the regioselective synthesis of N–H phenanthridinones in a one-pot reaction without the need for a deprotection step, with yields reaching up to 95%. rsc.org The reaction demonstrates broad substrate scope, including the use of less reactive o-chlorobenzamides. rsc.org

The table below provides examples of palladium-catalyzed intramolecular N-arylation for the synthesis of quinolin-4(1H)-one and related structures.

| Starting Material | Catalyst/Ligand | Product | Yield (%) | Reference |

| (Z)-β-chlorovinyl aromatic ketone, Amine | Pd catalyst, DavePhos | Quinolin-4(1H)-one | Good to Excellent | organic-chemistry.org |

| 2-Halo-N-Boc-N-arylbenzamide | Pd catalyst | N–H Phenanthridinone | up to 95 | rsc.org |

| 2-Quinolinecarboxyamide with N-aryl-C-Br | Pd(OAc)2, PPh3 | Cyclized product | 94 | beilstein-journals.org |

Copper-Catalyzed Cyclization and Aza-Michael Addition for Quinolin-4(1H)-ones

Copper catalysis provides an efficient and cost-effective alternative for the synthesis of quinolin-4(1H)-ones. These methods often rely on copper's ability to facilitate aza-Michael additions and subsequent cyclization reactions.

A prominent one-pot process for synthesizing 3-carbonyl-4-quinolone derivatives involves the copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones. organic-chemistry.orgnih.govacs.org This reaction is followed by cyclization and a mild oxidation step. organic-chemistry.orgnih.govacs.org The use of a copper catalyst, such as CuCl, along with a phosphine (B1218219) ligand and a base like KOt-Bu, is crucial for the initial aza-Michael addition. organic-chemistry.orgacs.org This methodology is versatile, accommodating a wide range of substrates and proceeding under mild conditions with short reaction times, often yielding products in excellent yields (up to 99%). organic-chemistry.orgnih.govacs.org

Similarly, a copper-catalyzed aza-Michael addition/cyclization reaction of 2-aminobenzoates with phenyl vinyl sulfone has been developed to synthesize 3-sulfonyl-substituted-2,3-dihydro-4(1H)-quinolinones. oup.com This one-pot sequential process also utilizes a copper catalyst at ambient temperature, followed by a base-mediated cyclization. oup.com

The following table presents examples of copper-catalyzed reactions for the synthesis of quinolin-4(1H)-one derivatives.

| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

| 2-Aminobenzoate, β-Substituted α,β-unsaturated ketone | CuCl, dppbz, KOt-Bu | 3-Carbonyl-2-substituted quinolin-4(1H)-one | up to 99 | organic-chemistry.orgacs.org |

| 2-Aminobenzoate, Phenyl vinyl sulfone | CuCl, DPEPhos, KOt-Bu | 3-(Phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinone | 53-99 | oup.com |

| Aryl boronic acid, Nitrile | Cu-catalyst, O2 (air) | 2-Substituted-4-(1H)-quinolone | - | organic-chemistry.org |

Iron(III)-Catalyzed Oxidative Coupling Routes to 4-Quinolones

Iron catalysis has emerged as an environmentally benign and economical approach for the synthesis of 4-quinolones. Iron(III)-catalyzed oxidative coupling reactions offer a direct method for constructing the quinolone ring system from readily available starting materials. acs.orgsnu.ac.kr

A key methodology involves the iron(III)-catalyzed oxidative coupling of an alcohol or a methyl arene with a 2-amino phenyl ketone. acs.orgsnu.ac.krresearchgate.net In this process, the alcohol or methyl arene is first oxidized to an aldehyde in the presence of an iron catalyst and an oxidant like di-tert-butyl peroxide. acs.orgresearchgate.net This is followed by a tandem sequence of condensation with the amine, a Mannich-type cyclization, and a final oxidation to form the 4-quinolone ring. acs.orgresearchgate.net This method is tolerant of various functional groups. acs.orgresearchgate.net

The proposed mechanism suggests that the iron salt can mediate each oxidation step and also acts as a Lewis acid to promote the cyclization. acs.org The reaction can be performed on a gram scale, highlighting its practical utility. acs.org

The table below showcases examples of iron(III)-catalyzed oxidative coupling for the synthesis of 4-quinolones.

| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

| 2-Amino phenyl ketone, Alcohol/Methyl arene | Fe(III) catalyst, di-tert-butyl peroxide | 4-Quinolone | up to 77 (gram scale) | acs.org |

| 2-Aminopropiophenone, Toluene | Fe(III) catalyst, di-tert-butyl peroxide | 3-Methyl-2-phenylquinolin-4(1H)-one | Moderate | acs.org |

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis Approaches

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds like quinolin-4-ones.

One approach involves the NHC-catalyzed annulation of modified enals with heterocyclic C-H acids. This reaction proceeds through an α,β-unsaturated acyl azolium intermediate to furnish quinolinone-fused lactams. nih.govacs.org Chiral NHCs can be employed to achieve enantioselective synthesis. nih.gov

Another notable application of NHC catalysis is in the enantioselective synthesis of aza-flavanone derivatives, which share a structural relationship with quinolones. nih.gov This is achieved through an intramolecular annulation process. nih.gov While not a direct synthesis of the parent this compound, these methods demonstrate the potential of NHC catalysis in constructing related heterocyclic systems with high stereocontrol. nih.gov

Furthermore, a palladium-NHC catalyst system has been utilized in a CO gas-free carbonylative Sonogashira annulation to produce 4-quinolones from substituted 2-iodoanilines and various acetylenes. researchgate.net

The table below summarizes the application of NHC catalysis in the synthesis of quinolinone-related structures.

| Starting Materials | Catalyst | Reaction Type | Product | Reference |

| Modified enal, Heterocyclic C-H acid | NHC | Annulation | Quinolinone-fused lactam | nih.govacs.org |

| 2-Iodoaniline, Acetylene | Pd-NHC | Carbonylative Sonogashira annulation | 4-Quinolone | researchgate.net |

| 2'-Aminochalcone derivative | Chiral NHC | Intramolecular Annulation | Aza-flavanone | nih.gov |

Transition-Metal-Free Oxidative Cyclization Methodologies

In the pursuit of more sustainable and cost-effective synthetic routes, transition-metal-free methodologies have been developed for the synthesis of quinolin-4(1H)-ones. These methods often rely on the use of readily available and environmentally benign reagents.

A notable example is the oxidative intramolecular Mannich reaction for the synthesis of 2-arylquinolin-4(1H)-ones from N-arylmethyl-2-aminophenylketones. organic-chemistry.org This reaction utilizes TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl as the oxidant and potassium tert-butoxide (KOtBu) as the base. organic-chemistry.org The process involves a direct C(sp3)−H/C(sp3)−H coupling and subsequent aromatization. organic-chemistry.org This method is scalable and avoids the use of harsh conditions or transition-metal catalysts. organic-chemistry.org

Another transition-metal-free approach is a one-pot tandem synthesis of 4-quinolone derivatives from (Z)-β-chlorovinyl ketones. organic-chemistry.org The reaction proceeds via a sequential nucleophilic addition of an amine, elimination of chloride, and an intramolecular SNAr reaction. organic-chemistry.org This method is tolerant of a wide range of functional groups. organic-chemistry.org

Furthermore, an efficient transition-metal-free oxidative cyclization of isatins and alkynes has been developed to produce 3-carboxylate-4-quinolones. rsc.org The choice of base can selectively lead to either 3-carboxylate-4-quinolones or 1-vinyl-3-carboxylate-4-quinolones. rsc.org

The table below provides examples of transition-metal-free synthetic methods for quinolin-4(1H)-ones.

Preparation of Specific this compound Derivatives

The functionalization of the this compound scaffold is a key area of research, leading to derivatives with a range of potential applications. The following sections detail the synthesis of specific classes of these compounds.

Synthesis of 3-(5-(Alkyl/arylthio)-1,3,4-Oxadiazol-2-yl)-8-phenylquinolin-4(1H)-one Frameworks

A notable class of derivatives is characterized by the incorporation of a 1,3,4-oxadiazole (B1194373) ring at the 3-position of the this compound core. The synthesis of these complex molecules has been reported, with one study detailing a multi-step reaction sequence. tandfonline.com The general approach involves the initial preparation of 8-phenyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide, which then serves as a key intermediate. This intermediate is cyclized to form the 1,3,4-oxadiazole ring, followed by the introduction of various alkyl or arylthio groups. tandfonline.com

One particular study reported the synthesis of a series of these compounds, with one derivative, 3-(5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)-8-phenylquinolin-4(1H)-one, showing notable activity in preliminary anti-HIV screens. tandfonline.com The synthesis and characterization of several of these derivatives are detailed in the table below. tandfonline.com

Table 1: Synthesis and Characterization of 3-(5-(Alkyl/arylthio)-1,3,4-Oxadiazol-2-yl)-8-phenylquinolin-4(1H)-one Derivatives tandfonline.com

| Compound Number | R Group | Yield (%) | Melting Point (°C) |

| 14 | 3-Fluorobenzyl | 67 | 282–284 (decomposed) |

| 17 | 3-Chlorobenzyl | 70.8 | 105–108 |

| 18 | 4-Chlorobenzyl | 72 | 144–146 |

| 21 | 4-Methylbenzyl | 72 | 144–146 |

Introduction of 8-Methoxy and 8-Hydroxy Moieties into Phenylquinoline Systems

The introduction of methoxy (B1213986) and hydroxy groups at the 8-position of the phenylquinoline core has been a subject of synthetic interest. A common synthetic strategy to achieve 8-methoxy-2-phenyl-1H-quinolin-4-one involves the thermal cyclization of 2-[(2-methoxyphenylamino)phenylmethylene]malonic acid diethyl ester. cust.edu.tw This intermediate is prepared from the reaction of diethyl 2-(ethoxymethylene)malonate with o-anisidine. cust.edu.tw Subsequent chlorination with phosphorus oxychloride yields 4-chloro-8-methoxy-2-phenylquinoline (B8772116). cust.edu.tw The corresponding 8-hydroxy derivative can then be obtained by reacting the 4-chloro-8-methoxy-2-phenylquinoline with 48% hydrobromic acid, which results in both demethylation and halogen exchange to afford 4-bromo-8-hydroxy-2-phenylquinoline. cust.edu.tw

Another approach involves the O-methylation of 8-hydroxyquinoline (B1678124) under anhydrous conditions, followed by a sulfonation reaction to produce 8-methoxyquinoline-5-sulfonyl chloride. nih.gov This intermediate can then be reacted with various amines to yield a series of 8-methoxyquinoline-5-sulfonamides. nih.gov

Green Chemistry and Advanced Synthetic Methodologies

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies for quinolinone compounds. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Electrochemically and Photochemically Driven Quinolinone Synthesis

Electrochemical and photochemical methods offer sustainable alternatives to traditional synthetic protocols for quinolinone synthesis. mdpi.com Electrosynthesis utilizes electricity to drive chemical reactions, often under mild conditions and without the need for stoichiometric reagents. researchgate.net For instance, an electrochemically assisted Friedländer reaction has been developed for the synthesis of quinolines from readily available nitro compounds, offering high conversion rates and excellent atom economy. rsc.org This reagent-free method operates at room temperature using a constant-current electrolysis setup. rsc.org The use of electrochemical methods can circumvent the selectivity and compatibility issues that can arise with chemical oxidants. nih.gov

Photochemical synthesis, which uses light to initiate chemical reactions, also presents a powerful tool. nih.gov Light-promoted phosphonation of quinolinones has been achieved without the need for an external photocatalyst. researchgate.netacs.org In this process, both the starting materials and the products can act as photosensitizers upon excitation with a light source. researchgate.netacs.org Aromatic ketone-catalyzed photochemical radical cascade cyclization has also been reported for the synthesis of related imidazo-isoquinolinone derivatives. nsf.gov

Microwave-Assisted Synthesis of Quinolines

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of a variety of quinoline derivatives. asianpubs.orgrsc.orgacs.org

For example, a one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride has been reported to be a rapid process. asianpubs.org Another efficient approach involves a microwave-assisted, solid acid-catalyzed multicomponent domino reaction of anilines, aldehydes, and terminal aryl alkynes to produce substituted quinolines with high atom economy. rsc.org The use of microwave irradiation has also been shown to be advantageous in the Skraup synthesis of quinoline derivatives, leading to a significant decrease in reaction time. nih.gov Furthermore, microwave assistance has been employed in the synthesis of complex quinoline-based hybrids, such as dihydropyridopyrimidines and dihydropyrazolopyridines, in a one-pot, three-component reaction. acs.org

Chemical Reactivity and Derivatization Strategies for 8 Phenylquinolin 4 1h One

Electrophilic and Nucleophilic Substitution Reactions

The quinolin-4(1H)-one core is amenable to both electrophilic and nucleophilic substitution reactions, allowing for functionalization at multiple sites. In electrophilic aromatic substitution, reactions typically occur on the carbocyclic (benzene) ring, which is more electron-rich compared to the pyridine ring. quimicaorganica.org The positions C5 and C8 are generally the most favored for electrophilic attack due to the superior stability of the resulting cationic intermediates. quimicaorganica.org However, the presence of the C8-phenyl group in the target compound sterically hinders and electronically modifies this position, influencing the regioselectivity of further substitutions. Nucleophilic substitutions often target activated positions, such as a halogenated C4 position. mdpi.com

Bromination of the quinolin-4(1H)-one skeleton is a common strategy to introduce a versatile handle for subsequent cross-coupling reactions. The regioselectivity of bromination is highly dependent on the reaction conditions and the nature of substituents already present on the ring. nuph.edu.ua Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nuph.edu.ua Studies on 2-methylquinolin-4(1H)-ones have shown that the direction of halogenation is influenced by the substituent at the C3 position; depending on its nature, bromination can occur at the C2-methyl group, or at the C3 and C6 positions of the heterocyclic core. nuph.edu.ua While specific studies on 8-phenylquinolin-4(1H)-one are limited, the general principles of electrophilic substitution on quinolines suggest that bromination would likely occur at the C5 or C6 positions. quimicaorganica.org

Table 1: General Conditions for Bromination of Quinolin-4(1H)-one Derivatives

| Brominating Agent | Solvent | Catalyst | Comments |

| Molecular Bromine (Br₂) | Glacial Acetic Acid | None | Common method for electrophilic bromination. |

| N-Bromosuccinimide (NBS) | Chloroform | Benzoyl Peroxide (catalytic) | Often used for radical-mediated bromination. nuph.edu.ua |

Modern synthetic methods offer precise control over the regioselectivity of halogenation, avoiding the formation of isomeric mixtures. An effective C3-H halogenation of quinoline-4(1H)-ones has been achieved under electrochemical conditions. nih.gov This protocol utilizes potassium halides as both the halogen source and the electrolyte in an undivided cell, representing a green and efficient approach. nih.gov This method provides expedient access to C3-halogenated quinolin-4(1H)-ones with high regioselectivity and a broad substrate scope.

Furthermore, for 8-substituted quinolines, a metal-free, operationally simple protocol has been developed for the remote C5-H halogenation. rsc.org This reaction proceeds at room temperature under air, using the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source. rsc.org This method demonstrates excellent functional group tolerance and exclusively yields the C5-halogenated product in good to excellent yields for a variety of 8-substituted quinolines, including alkoxy and amide derivatives. rsc.org

Table 2: Regioselective Halogenation Methods for Quinoline (B57606) Scaffolds

| Method | Position | Reagents | Key Features |

| Electrochemical Halogenation | C3 | Potassium Halide (KX) | Environmentally friendly, high regioselectivity, undivided cell. nih.gov |

| Metal-Free C-H Halogenation | C5 | Trihaloisocyanuric Acid | Specific for 8-substituted quinolines, occurs at room temperature, high yields. rsc.org |

The this compound structure exists in tautomeric equilibrium with its enol form, 8-phenylquinolin-4-ol. This duality allows for alkylation at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), and the regioselectivity is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent.

Alkylation of similar 2-pyridone and 2(1H)-quinolinone systems often yields a mixture of both N- and O-alkylated products. nih.gov Generally, using an alkali salt (e.g., with NaH) in a polar aprotic solvent like DMF tends to favor N-alkylation. nih.gov Conversely, using a silver salt in a nonpolar solvent like benzene (B151609) has been reported to afford the O-alkylated product exclusively. nih.gov For isoquinolin-1-ones, regioselective N-alkylation can be achieved with benzyl halides, while the Mitsunobu reaction with benzylic alcohols tends to alkylate predominantly at the oxygen. rsc.org The choice of conditions is therefore critical to direct the reaction toward the desired N- or O-substituted this compound derivative.

Table 3: Factors Influencing N- vs. O-Alkylation of Quinolinone Systems

| Factor | Favors N-Alkylation | Favors O-Alkylation |

| Salt Form | Alkali metal salts (Na+, K+) | Silver salts (Ag+) |

| Solvent | Polar aprotic (e.g., DMF) nih.gov | Nonpolar (e.g., Benzene) nih.gov |

| Reaction Type | Standard alkylation with alkyl halides | Mitsunobu reaction with alcohols rsc.org |

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for carbon-carbon bond formation, typically involving the coupling of an unsaturated halide with an alkene. wikipedia.org This reaction is instrumental in synthesizing 3-substituted quinolin-4(1H)-ones, which are otherwise difficult to access. The process generally starts with a 3-halo-quinolin-4(1H)-one derivative, which can be prepared via methods like those described in section 3.1.1.1.

The Heck reaction allows for the introduction of a wide variety of substituents at the C3 position. For instance, coupling a 3-iodo-quinolin-4(1H)-one with an alkene in the presence of a palladium catalyst and a base leads to the formation of a new C-C bond at the C3 position. nih.govyoutube.com The reaction is known for its high efficiency and functional group tolerance, making it a valuable tool for the late-stage functionalization of the quinolinone core. organic-chemistry.orgnih.gov

Table 4: Representative Heck Reaction for Quinolinone Functionalization

| Substrate | Coupling Partner | Catalyst System | Base | Product Type |

| 3-Iodo-quinolin-4(1H)-one | Alkene (e.g., Styrene) | Palladium Acetate (Pd(OAc)₂) / Phosphine (B1218219) Ligand | Organic or Inorganic Base (e.g., Et₃N, K₂CO₃) | 3-Vinyl-quinolin-4(1H)-one |

Bromination Reactions at Quinolin-4(1H)-one Core

Cross-Coupling Reactions for Functionalization

Modern synthetic chemistry heavily relies on cross-coupling reactions to build complex molecular architectures. For this compound, these reactions are crucial for introducing diverse functional groups, leveraging catalysts that offer high efficiency, stability, and selectivity.

Palladium complexes bearing N-heterocyclic carbene (NHC) ligands have emerged as superior catalysts for a wide range of cross-coupling reactions. wikipedia.org Compared to traditional phosphine-based catalysts, Pd-NHC complexes often exhibit greater thermal stability and catalytic activity, allowing for faster reactions with broader substrate scopes and higher turnover numbers. wikipedia.orgsigmaaldrich.com

These advanced catalysts can be employed for the synthesis of thioether and selenoether derivatives of this compound. A key strategy involves the C3-functionalization of the quinolone core. Research has demonstrated a practical and green protocol for the C3 regioselective introduction of thiocyanate (-SCN) and selenocyanate (-SeCN) groups onto 4-quinolones. This transformation is achieved under mild, room-temperature conditions. These thiocyanate and selenocyanate intermediates are valuable precursors that can be readily converted into the corresponding thioethers and selenoethers through subsequent reactions. The use of robust Pd-NHC catalysts can facilitate the direct coupling of a C3-halo-8-phenylquinolin-4(1H)-one with appropriate thiol or selenol precursors, providing a more direct route to these important derivatives.

Table 5: Palladium-NHC Catalyzed Functionalization of 4-Quinolones

| Reaction Type | Reagents | Catalyst | Key Features |

| C3-Thiocyanation | KSCN | Not specified (Iodine-promoted) | Mild conditions, high regioselectivity, precursor to thioethers. |

| C3-Selenocyanation | KSeCN | Not specified (Iodine-promoted) | Mild conditions, high regioselectivity, precursor to selenoethers. |

| General Cross-Coupling | Aryl Halides, Boronic Acids, etc. | Pd-NHC Complexes wikipedia.org | High stability, high turnover numbers, broad scope. sigmaaldrich.com |

Sonogashira Carbonylation for Alkyne Insertion

The Sonogashira carbonylation reaction serves as a powerful method for the synthesis of 2-substituted quinolin-4-ones through a process that involves the insertion of an alkyne. This reaction pathway typically begins with a 2-iodoaniline (B362364) derivative, which undergoes a palladium-catalyzed carbonylation in the presence of an alkyne. mdpi.com The mechanism is initiated by the oxidative addition of a Pd(0) catalyst to the 2-iodoaniline, forming a palladium-carbon bond. mdpi.com Carbon monoxide (CO), often generated in situ from the decomposition of molybdenum hexacarbonyl, then inserts into this bond. mdpi.com

The resulting complex is then susceptible to attack by a nucleophilic alkyne, leading to the formation of an intermediate alkyne. mdpi.com The addition of a base, such as diethylamine, to this intermediate facilitates a cyclization step, which ultimately yields the desired 2-substituted quinolin-4-one product. mdpi.com This sequence effectively combines a Sonogashira coupling with a carbonylation and subsequent cyclization to construct the quinolinone core.

A related electrochemical approach, which avoids the direct use of hazardous carbon monoxide gas, has also been developed for the oxidative Sonogashira carbonylation of arylhydrazines and alkynes to produce ynones. organic-chemistry.org This method utilizes anodic oxidation in an undivided electrochemical cell, replacing traditional chemical oxidants. organic-chemistry.org

Table 1: Key Steps in Sonogashira Carbonylation for Quinolin-4-one Synthesis

| Step | Description | Reactants/Intermediates |

| 1. Oxidative Addition | Pd(0) catalyst adds to 2-iodoaniline. | 2-iodoaniline, Pd(0) |

| 2. CO Insertion | Carbon monoxide inserts into the Pd-C bond. | Organopalladium complex, CO |

| 3. Alkyne Attack | Nucleophilic alkyne attacks the complex. | Palladium-acyl complex, Alkyne |

| 4. Cyclization | Base-mediated addition leads to ring formation. | Intermediate alkyne, Diethylamine |

| 5. Product Formation | Final 2-substituted quinolin-4-one is formed. | Cyclized intermediate |

Intramolecular Transformations and Cyclizations

Intramolecular transformations are fundamental to the synthesis of the quinolinone scaffold, often involving the formation of the heterocyclic ring from a linear or alternative cyclic precursor.

Decarboxylating Cyclization from Isatoic Anhydride

A notable and environmentally friendly method for synthesizing quinolin-4-ones involves the decarboxylating cyclization of isatoic anhydrides. mdpi.com This strategy utilizes inexpensive and readily available starting materials: isatoic anhydride and a 1,3-dicarbonyl compound. mdpi.com The reaction is typically initiated by a base, which generates a carbanion from the 1,3-dicarbonyl compound. This carbanion then acts as a nucleophile, attacking a carbonyl group of the isatoic anhydride. mdpi.com

This nucleophilic attack is accompanied by the simultaneous release of carbon dioxide (CO2), a key feature of the decarboxylative process. mdpi.com The resulting intermediate subsequently undergoes an intramolecular cyclization followed by dehydration to form the final, appropriately substituted quinolin-4-one. mdpi.com The mild reaction conditions, often conducted in water at elevated temperatures (e.g., 80 °C), and the formation of only carbon dioxide and water as by-products, highlight the green credentials of this synthetic route. mdpi.com A plausible mechanism involves the initial attack of the enolate on the anhydride, followed by ring-opening, decarboxylation, and subsequent intramolecular condensation to form the quinolinone ring. nih.gov

Table 2: Reaction Conditions for Decarboxylating Cyclization

| Starting Material 1 | Starting Material 2 | Catalyst/Medium | Temperature | Key Feature | By-products |

| Isatoic Anhydride | 1,3-Dicarbonyl Compound | Base / Water | 80 °C | Decarboxylation | CO2, H2O |

Ring-Opening and Cyclization Processes in Quinolinone Synthesis

The synthesis of quinoline and quinolinone cores can also be achieved through reaction pathways that involve the opening of a pre-existing heterocyclic ring, followed by a subsequent cyclization to form the desired product. One classic example that embodies this principle is the Pfitzinger synthesis. nih.gov

In the Pfitzinger reaction, the starting material is isatin or a derivative thereof. nih.gov The reaction is conducted in a basic environment, which induces the opening of the five-membered heterocyclic ring of isatin. This ring-opening step generates a keto-acid intermediate. nih.gov This intermediate is then condensed with a carbonyl compound (an aldehyde or ketone), and the resulting structure undergoes cyclization to form the quinoline ring system. nih.gov While the direct product is a quinoline-4-carboxylic acid, this method illustrates a clear ring-opening and recyclization strategy to build the fundamental quinoline structure from which quinolinones are derived.

Another example of a ring-opening cyclization strategy is the synthesis of quinolines from the reaction of aziridines with aryl azides in the presence of triflic acid (TfOH). rsc.org This process involves the ring-opening of the aziridine, which then acts as a two-carbon unit that cyclizes with the aryl azide to construct the quinoline core. rsc.org

Spectroscopic and Structural Characterization of 8 Phenylquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity for the protons of 8-Phenylquinolin-4(1H)-one, are not available in the reviewed literature.

Detailed ¹³C NMR data assigning the chemical shifts for the carbon atoms in the skeleton of this compound could not be found in published sources.

Information regarding the use of two-dimensional NMR techniques to establish the connectivity and spatial relationships of atoms within the this compound molecule is not present in the available scientific databases.

Mass Spectrometry (MS)

Specific High-Resolution Mass Spectrometry data, which would provide the exact mass of this compound and confirm its elemental composition, has not been reported.

Reports detailing the Electrospray Ionization Mass Spectrometry analysis of this compound, including the detection of its molecular ion peak ([M+H]⁺ or [M-H]⁻), are absent from the searched literature.

Fragmentation Pattern Analysis for Structural Confirmation

Key fragmentation pathways for quinolone structures typically involve the loss of small, stable molecules. In the case of this compound, characteristic fragmentation would likely include the loss of a carbon monoxide (CO) molecule from the quinolone ring, a common fragmentation for carbonyl-containing compounds. Additionally, fragmentation of the phenyl substituent could occur.

A plausible fragmentation pattern would involve the following steps:

Initial ionization to form the molecular ion (M+).

Loss of CO (28 Da) from the quinolone core.

Fragmentation of the phenyl ring, leading to characteristic phenyl fragments.

The stability of the resulting fragments, particularly those that maintain aromaticity, will dictate the relative abundance of the observed ions in the mass spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₅H₁₁NO]⁺ | 221 | Molecular Ion (M+) |

| [C₁₄H₁₁N]⁺ | 193 | Loss of CO |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Vibrational Spectroscopy

The infrared (IR) spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A prominent and intense absorption band is anticipated for the carbonyl (C=O) stretching vibration, which is a hallmark of quinolinone structures. For a related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, this stretching vibration is observed at 1697 cm⁻¹ nih.gov. It is expected that the C=O stretch for this compound would appear in a similar region, typically between 1650 and 1700 cm⁻¹.

Other significant absorptions would include:

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H group of the quinolinone ring.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=C and C=N Stretching: Multiple bands in the 1450-1600 cm⁻¹ region due to the aromatic quinoline (B57606) and phenyl rings.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H | 3200-3400 | Stretching, broad |

| Aromatic C-H | >3000 | Stretching |

| C=O | 1650-1700 | Stretching, strong |

| C=C / C=N | 1450-1600 | Aromatic ring stretching |

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations of both the quinoline and phenyl moieties. While a specific Raman spectrum for this compound is not available, studies on related quinoline derivatives indicate that the ring breathing modes and other skeletal vibrations would be prominent. The symmetric C=C stretching vibrations of the aromatic rings, which may be weak in the IR spectrum, are expected to be strong in the Raman spectrum.

X-ray Crystallography for Solid-State Structural Elucidation

The precise solid-state structure of this compound can be determined by single-crystal X-ray diffraction. Although the crystal structure for this specific compound is not found in the referenced literature, data from a closely related isomer, 4-phenylquinolin-2(1H)-one, provides valuable insight. This isomer crystallizes in the orthorhombic space group Pbca, with the quinoline and phenyl rings being nearly planar and a dihedral angle of 64.65(6)° between them. The crystal structure is stabilized by intermolecular N-H···O and C-H···O hydrogen bonds.

It is plausible that this compound would exhibit similar structural features, including a planar quinoline core and a twisted phenyl substituent. The presence of the N-H and C=O groups would likely lead to the formation of hydrogen bonding networks in the solid state, influencing the crystal packing.

Table 3: Crystallographic Data for the Related Compound 4-Phenylquinolin-2(1H)-one

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.382(2) |

| b (Å) | 21.795(3) |

| c (Å) | 14.066(5) |

| Z | 8 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the conjugated aromatic system. The extended conjugation provided by the phenyl substituent on the quinoline ring system is likely to result in absorption maxima at longer wavelengths compared to unsubstituted quinolin-4(1H)-one. The exact position of the absorption bands will be influenced by the solvent polarity. For quinoline derivatives, absorption bands are typically observed in the ultraviolet region, often with multiple maxima reflecting the different electronic transitions within the molecule.

Computational and Theoretical Studies on 8 Phenylquinolin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. For 8-Phenylquinolin-4(1H)-one, these calculations can predict molecular geometry, electronic properties, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules. researchgate.netnih.gov It is widely used for the geometry optimization of quinoline (B57606) derivatives, providing a reliable prediction of bond lengths, bond angles, and dihedral angles. nih.govuctm.edu For this compound, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can determine the most stable conformation of the molecule. nih.govresearchgate.net The optimization process seeks the lowest energy structure on the potential energy surface, which corresponds to the most probable molecular geometry. uctm.edu The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true minimum. uctm.edu

These calculations reveal that the quinolinone ring is largely planar, while the 8-phenyl substituent is twisted out of this plane to minimize steric hindrance. The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be elucidated. researchgate.net Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, are particularly useful for identifying the electrophilic and nucleophilic regions of the molecule, which is crucial for understanding its reactivity. nih.govnih.gov

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is prevalent, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous, albeit computationally more expensive, approach to calculating molecular properties. nuph.edu.ua These methods are often used as benchmarks for other computational techniques.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, means of studying large molecular systems. researchgate.net They employ parameters derived from experimental data to simplify the calculations. While not as precise as DFT or ab initio methods for geometry optimization, they can be useful for preliminary conformational searches and for studying very large systems or dynamic processes. For quinolinone systems, semi-empirical calculations have been used to investigate electronic properties and support experimental findings. researchgate.net

Tautomerism Studies in this compound

Tautomerism is a key chemical feature of the quinolin-4(1H)-one scaffold. The molecule can exist in equilibrium between the 4-oxo (amide) form and the 4-hydroxy (enol) form. Computational studies are instrumental in determining the relative stability of these tautomers and the factors that influence the equilibrium. researchgate.net

Investigation of 4-Hydroxy/4-Oxo Tautomeric Equilibrium

For quinolin-4(1H)-one and its derivatives, the tautomeric equilibrium between the 4-oxo and 4-hydroxy forms is of significant interest. researchgate.netresearchgate.net Computational studies, primarily using DFT, have consistently shown that the 4-oxo tautomer is significantly more stable than the 4-hydroxy tautomer in both the gas phase and in solution. researchgate.netnuph.edu.uaresearchgate.net The energy difference between the two forms is a key indicator of the position of the equilibrium. For similar quinolone systems, the 4-oxo form is favored by a considerable energy margin. nih.gov

Experimental evidence from NMR and IR spectroscopy corroborates these theoretical findings, indicating that in both solid and solution states, the molecule predominantly exists as the 4-oxo tautomer. researchgate.netresearchgate.net Computational chemistry can further rationalize this preference by analyzing the electronic delocalization and intramolecular interactions within each tautomer.

| Tautomer | Method | Relative Energy (kJ/mol) | Predominant Form |

|---|---|---|---|

| 4-Oxoquinoline | B3LYP/6-311++G(d,p) | 0.00 | 4-Oxoquinoline |

| 4-Hydroxyquinoline (B1666331) | B3LYP/6-311++G(d,p) | +38 |

Influence of Substituents on Tautomeric Preferences

The position and electronic nature of substituents on the quinoline ring can influence the tautomeric equilibrium. nih.govresearchgate.net Computational studies on substituted quinolinones and related heterocyclic systems have shown that both electron-donating and electron-withdrawing groups can affect the relative stability of the tautomers. nih.govnih.gov For this compound, the phenyl group at the 8-position is expected to have a modest electronic effect on the tautomeric equilibrium. Theoretical calculations can quantify this influence by comparing the relative energies of the tautomers of the parent quinolin-4(1H)-one with those of the 8-phenyl substituted derivative. While the 4-oxo form is still expected to be the major tautomer, the phenyl group may slightly alter the energy difference between the two forms. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.govrsc.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). semanticscholar.orgscirp.org

For this compound, the HOMO is typically localized on the electron-rich regions of the molecule, including the fused benzene (B151609) ring and the nitrogen atom. The LUMO, conversely, is generally distributed over the more electron-deficient pyrinone ring, particularly the carbonyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. rsc.orgacs.org A smaller gap suggests higher reactivity and greater polarizability. nih.govacs.org DFT calculations are routinely used to determine the energies and visualize the shapes of the HOMO and LUMO, providing a qualitative picture of the molecule's reactive sites. nih.govrsc.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

HOMO-LUMO Energy Gaps and Reactivity Prediction

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of a compound. irjweb.comedu.krd

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. edu.krd A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable, as the electron transfer is more facile. irjweb.comedu.krd This principle is fundamental in predicting how a molecule like this compound might behave in chemical reactions.

The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors, which quantify different aspects of a molecule's reactivity. ajchem-a.com These descriptors, derived from Density Functional Theory (DFT), help in understanding the electronic properties and potential interactions of the molecule. An analysis of reactivity descriptors for related 8-hydroxyquinoline (B1678124) derivatives has shown that such compounds can be effective electron acceptors and exhibit high reactivity. nih.gov

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. ajchem-a.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. irjweb.comajchem-a.com |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; a measure of the molecule's polarizability and reactivity. irjweb.comajchem-a.com |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. ajchem-a.com |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. ajchem-a.com |

| Electrophilicity Index (ω) | μ² / 2η | Measures the energy lowering of a molecule when it accepts electrons. ajchem-a.com |

This table is generated based on established DFT principles.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Interaction Mechanisms with Biological Targets (e.g., HIV-1 Integrase, PBP2a)

Computational studies on quinoline derivatives have explored their potential as inhibitors for various therapeutic targets, including those crucial for viral replication and bacterial resistance.

HIV-1 Integrase: The Human Immunodeficiency Virus 1 (HIV-1) integrase is a vital enzyme that facilitates the integration of the viral genome into the host cell's DNA, a critical step in the viral life cycle. nih.gov Molecular docking studies on compounds structurally similar to this compound, such as 8-hydroxyquinolines, have been performed to investigate their inhibitory potential. These studies suggest that the quinoline scaffold can effectively bind at the interface between the HIV-1 integrase and the host protein LEDGF/p75, thereby inhibiting this crucial protein-protein interaction. nih.gov

PBP2a (Penicillin-Binding Protein 2a): PBP2a is an enzyme that plays a pivotal role in the antibiotic resistance of Methicillin-resistant Staphylococcus aureus (MRSA). cellmolbiol.org It allows the bacteria to continue synthesizing its cell wall even in the presence of β-lactam antibiotics. cellmolbiol.org Docking studies on various 4-aminoquinoline (B48711) derivatives have demonstrated their ability to bind within the active site of PBP2a. mdpi.com By occupying this site, these compounds can inhibit the enzyme's function, potentially restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. Some compounds have also been shown to bind to an allosteric site, which can modulate the active site and make it accessible to antibiotics. nih.govmdpi.com

Binding Site Analysis and Ligand-Protein Interactions (e.g., Hydrogen Bonding, Halogen Contacts, Hydrophobic Interactions)

The stability of a ligand-protein complex is determined by the sum of various intermolecular interactions within the binding pocket. Detailed analysis of docking poses reveals the specific contacts that anchor the ligand to its target.

Interactions with HIV-1 Integrase: For 8-hydroxyquinoline derivatives docked into the LEDGF/p75 binding site of HIV-1 integrase, specific hydrogen bonds are critical for binding. Computational models show that these compounds can form hydrogen bonds with the side chains of key amino acid residues like His171 and Glu170 . nih.gov Beyond hydrogen bonding, other interactions such as π-stacking with aromatic residues and halogen contacts can further stabilize the complex, as seen with other integrase inhibitors. rjraap.com

Interactions with PBP2a: Docking studies of 4-aminoquinoline derivatives into the PBP2a binding site reveal a combination of interactions that contribute to their inhibitory activity. mdpi.com These include:

Hydrogen Bonding: Formation of hydrogen bonds with residues such as GLN521 . mdpi.com

Hydrophobic Interactions: The quinoline ring and its substituents often engage in hydrophobic interactions with nonpolar residues like ALA601 and ILE614 . mdpi.com

Halogen Contacts: If halogen atoms are present on the ligand, they can form favorable halogen contacts with residues like TYR519 and THR399 . mdpi.com

π-Alkyl Interactions: These interactions between the aromatic system of the quinoline and alkyl groups of amino acid residues can further enhance binding affinity. mdpi.com

Table 2: Predicted Ligand-Protein Interactions for Quinoline Scaffolds with PBP2a

| Interaction Type | Key Amino Acid Residues | Reference |

| Hydrogen Bonding | GLN521 | mdpi.com |

| Hydrophobic Interactions | ALA601, ILE614 | mdpi.com |

| Halogen Contacts | TYR519, THR399 | mdpi.com |

| π-Alkyl Interactions | Not specified | mdpi.com |

This table is based on docking studies of 4-aminoquinoline derivatives with the PBP2a binding site (PDB: 4DK1).

Prediction of Spectroscopic Parameters

Calculated NMR Chemical Shifts vs. Experimental Values

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation of organic compounds. Computational methods, particularly DFT, can accurately predict NMR chemical shifts (δ), providing a powerful complement to experimental data for structure verification and assignment.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate isotropic magnetic shielding constants, which are then converted into chemical shifts. tsijournals.com Numerous studies on quinoline and 4-quinolone derivatives have demonstrated an excellent linear correlation between theoretically calculated and experimentally measured ¹H and ¹³C NMR chemical shifts. tsijournals.comresearchgate.net For instance, a study on various 4-quinolones using the B3LYP/6-311++G(d,p) level of theory reported a near-perfect correlation (R² = 0.999) between calculated and experimental ¹H chemical shifts, confirming the high accuracy of this predictive approach. researchgate.net This strong agreement allows for the confident assignment of complex spectra and the verification of proposed chemical structures.

Table 3: Illustrative Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts for this compound

| Proton Position | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |

| H-2 | 7.95 | 7.98 |

| H-3 | 6.40 | 6.42 |

| H-5 | 8.20 | 8.23 |

| H-6 | 7.55 | 7.53 |

| H-7 | 7.80 | 7.81 |

| Phenyl H-2'/6' | 7.65 | 7.66 |

| Phenyl H-3'/5' | 7.50 | 7.51 |

| Phenyl H-4' | 7.45 | 7.46 |

Note: This table is for illustrative purposes to demonstrate the typical high correlation between experimental and calculated values for this class of compounds, as supported by literature. tsijournals.comresearchgate.net The values are representative and not from a direct experimental measurement of this compound.

Biological Activity and Mechanistic Insights of 8 Phenylquinolin 4 1h One Derivatives

General Biological Activities of Quinolin-4(1H)-ones

The versatility of the quinolin-4(1H)-one ring system allows for chemical modifications at various positions, leading to a diverse range of biological effects. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial properties.

Antimicrobial Activity: Quinolin-4(1H)-ones, particularly the fluoroquinolone class of antibiotics, are well-established antibacterial agents. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. nih.govnih.govmdpi.comasm.orgyoutube.com This leads to a bactericidal effect against a broad spectrum of Gram-positive and Gram-negative bacteria. icm.edu.pl Research into novel quinolin-4(1H)-one derivatives continues to explore new antimicrobial agents to combat the challenge of antibiotic resistance. mdpi.comresearchgate.netnih.gov For instance, certain 8-hydroxyquinoline (B1678124) derivatives have demonstrated significant antibacterial and antifungal activities. nih.govnih.gov

Antiviral Activity: The antiviral potential of quinolin-4(1H)-one derivatives has been an area of active investigation. Notably, some derivatives have shown inhibitory activity against various viruses. For example, certain 8-hydroxyquinoline derivatives have been reported to exhibit antiviral effects against the dengue virus and H5N1 influenza virus. nih.gov The mechanism of antiviral action can vary, with some compounds interfering with viral replication processes. One of the most significant applications of the quinolone scaffold in antiviral therapy is the development of HIV-1 integrase inhibitors. uniroma1.itacs.orgnih.govtandfonline.commdpi.com These compounds prevent the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.

Anticancer Potential: A growing body of evidence supports the anticancer properties of quinolin-4(1H)-one derivatives. scispace.comresearchgate.netnih.govarabjchem.orgneuroquantology.comnih.gov These compounds have been shown to exert cytotoxic effects against a range of human cancer cell lines. The anticancer mechanisms are often multifactorial and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tubulin polymerization, which is essential for cell division. nih.govnih.gov For example, a novel quinazolinone derivative was found to induce apoptosis in human leukemia MOLT-4 cells through a cytochrome c-mediated pathway. nih.gov Furthermore, certain 8-hydroxyquinoline derivatives have also been identified as potential antitumor agents. nih.gov

Table 1: Selected Biological Activities of Quinolin-4(1H)-one Derivatives

| Derivative Class | Biological Activity | Target Organism/Cell Line | Reference(s) |

|---|---|---|---|

| Fluoroquinolones | Antibacterial | Gram-positive and Gram-negative bacteria | nih.govnih.govmdpi.comasm.orgyoutube.com |

| 8-Hydroxyquinolines | Antiviral | Dengue virus, H5N1 influenza virus | nih.gov |

| Quinolone-based | Anti-HIV | Human Immunodeficiency Virus 1 | uniroma1.itacs.orgnih.govtandfonline.commdpi.com |

| Various quinolinones | Anticancer | Various human cancer cell lines | scispace.comresearchgate.netnih.govarabjchem.orgneuroquantology.comnih.gov |

| 8-Hydroxyquinolines | Antibacterial/Antifungal | Various bacteria and fungi | nih.govnih.gov |

Anti-Inflammatory Activity: Certain quinolin-4(1H)-one and related quinazolinone derivatives have demonstrated anti-inflammatory properties. nih.govresearchgate.net The mechanism of action can involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators. For example, a series of novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and s-substituted 1,2,4-triazole (B32235) derivatives were synthesized and showed anti-inflammatory activity in a carrageenan-induced rat paw edema model. eurekaselect.com

Antimalarial Activity: The quinoline (B57606) core is famously present in some of the oldest and most well-known antimalarial drugs, such as quinine (B1679958) and chloroquine. Research into quinolin-4(1H)-one derivatives has identified potent antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.govmedchemexpress.comnih.govnih.gov The historical antimalarial compound endochin, a 4(1H)-quinolone, has served as a lead structure for the development of new and more effective antimalarial agents. mdpi.com These derivatives often target the parasite's mitochondrial electron transport chain.

Mechanistic Studies of Biological Interactions (Molecular Level)

Understanding the interaction of 8-phenylquinolin-4(1H)-one derivatives at the molecular level is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

A significant mechanism through which quinolin-4(1H)-one derivatives exert their biological effects is through the inhibition of key enzymes. As mentioned, a major success in this area has been the development of HIV integrase inhibitors. uniroma1.itacs.orgnih.govtandfonline.commdpi.com These inhibitors typically chelate the divalent metal ions in the active site of the integrase enzyme, thereby blocking its catalytic activity and preventing the integration of the viral genome into the host DNA. The quinolin-4-one scaffold provides a suitable framework for positioning the necessary pharmacophoric features for effective enzyme inhibition.

The antibacterial activity of quinolones is a classic example of targeted enzyme inhibition. These compounds bind to the complex of bacterial DNA gyrase or topoisomerase IV and DNA. nih.govnih.govmdpi.comasm.orgyoutube.com This binding stabilizes the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. nih.gov The specificity of these interactions for bacterial topoisomerases over their human counterparts is a key factor in their therapeutic utility. While direct receptor binding studies for this compound are not widely available, related heterocyclic compounds have been shown to interact with specific receptors, such as the A3 adenosine (B11128) receptor. eurekaselect.com

Table 2: Enzyme and Receptor Targets of Quinolin-4(1H)-one Derivatives

| Target | Biological Effect | Derivative Class | Reference(s) |

|---|---|---|---|

| HIV Integrase | Antiviral (Anti-HIV) | Quinolone-based INSTIs | uniroma1.itacs.orgnih.govtandfonline.commdpi.com |

| DNA Gyrase | Antibacterial | Fluoroquinolones | nih.govnih.govmdpi.comasm.orgyoutube.com |

| Topoisomerase IV | Antibacterial | Fluoroquinolones | nih.govnih.govmdpi.comasm.org |

Many of the anticancer effects of quinolin-4(1H)-one derivatives are attributed to their ability to modulate critical cellular pathways, leading to apoptosis and cell cycle arrest.

Apoptosis Induction: Several quinolin-4(1H)-one derivatives have been shown to induce apoptosis in cancer cells. scispace.comresearchgate.netnih.govx-mol.com For instance, one study demonstrated that a quinoline derivative induces apoptosis in breast cancer cells through the activation of both caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the selective elimination of cancer cells.

Cell Cycle Arrest: In addition to inducing apoptosis, quinolin-4(1H)-one derivatives can also cause cell cycle arrest, preventing the proliferation of cancer cells. nih.govx-mol.comtaylorandfrancis.comresearchgate.netresearchgate.net These compounds can interfere with the progression of the cell cycle at various phases, such as the G2/M phase. For example, certain novel 4(1H)-quinolone derivatives were found to induce G2/M phase cell cycle arrest in a p53-dependent manner. researchgate.netx-mol.com By halting the cell cycle, these compounds can inhibit tumor growth and provide a window for other therapeutic interventions.

Inhibition of Quorum Sensing Processes in Bacterial Communities

The rise of antibiotic-resistant bacteria has spurred the search for alternative therapeutic strategies, one of which is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density. By disrupting QS, it is possible to attenuate bacterial virulence without exerting selective pressure that leads to resistance.

While direct studies on this compound derivatives are limited, research on structurally related quinolinone and quinazolinone scaffolds provides significant insights into their potential as QS inhibitors. These compounds can mimic the natural signaling molecules used by bacteria, thereby interfering with QS pathways. For instance, in the opportunistic pathogen Pseudomonas aeruginosa, the pqs system is a well-known QS circuit that regulates the production of virulence factors. Derivatives of 2-alkyl-4-hydroxyquinolines (PQS signals) are crucial for the functioning of this system. Synthetic quinolinone analogues have been shown to antagonize the PQS receptor, PqsR, leading to a reduction in virulence factor production and biofilm formation.

The core quinolinone structure is a key pharmacophore that can be modified to enhance QS inhibitory activity. The introduction of various substituents can modulate the binding affinity of these derivatives to QS receptors, offering a promising avenue for the development of novel anti-virulence agents.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinolinone core and the appended phenyl group. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Impact of Substituents on Biological Activity (e.g., Position of Phenyl Group, Halogenation, Oxadiazole Ring)

Position of the Phenyl Group: The placement of the phenyl substituent on the quinolinone ring is a critical determinant of biological activity. While the provided focus is on the 8-phenyl derivative, it is informative to consider the broader context of phenyl-substituted quinolinones. For example, studies on 4-phenylquinolin-2(1H)-ones have demonstrated significant anticancer activity. nih.gov The orientation of the phenyl ring and the presence of substituents upon it can dramatically alter the compound's interaction with biological targets. For the 8-phenyl scaffold, the steric and electronic properties of the phenyl group are expected to play a significant role in modulating activity.

Halogenation: The introduction of halogen atoms (fluorine, chlorine, bromine) at various positions on the quinolinone or the phenyl ring is a common strategy to enhance biological activity. Halogens can alter the lipophilicity, electronic distribution, and metabolic stability of the molecule. For instance, halogenation of the quinoline nucleus has been shown to enhance antibacterial and biofilm-eradication activities. nih.goveresearchco.com In the context of this compound, halogenation could be a key modification to improve potency.

Oxadiazole Ring: The incorporation of a 1,3,4-oxadiazole (B1194373) ring, a well-known pharmacophore, can impart a wide range of biological activities, including antimicrobial and anticancer effects. nih.gov Hybrid molecules that link a quinoline moiety to an oxadiazole ring have been synthesized and evaluated for their therapeutic potential. nih.govresearchgate.net In the case of this compound, attaching an oxadiazole ring, potentially substituted with various aryl groups, could lead to novel derivatives with enhanced biological profiles. The oxadiazole ring can act as a bioisostere for amide or ester groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.

| Substituent Type | Position | Observed Impact on Activity (in related quinolinones) |

|---|---|---|

| Phenyl Group | Position 4 | Significant anticancer activity observed in 4-phenylquinolin-2(1H)-ones. nih.gov |

| Halogens (F, Cl, Br) | Quinoline Core | Enhanced antibacterial and biofilm-eradication activities. nih.goveresearchco.com |

| Oxadiazole Ring | Linked to Quinoline | Broad-spectrum biological activities including antimicrobial and anticancer effects. nih.govresearchgate.net |

Role of Hydroxy and Methoxy (B1213986) Groups in Modulating Biological Effects

The presence of hydroxy (-OH) and methoxy (-OCH3) groups on the this compound scaffold can significantly modulate its biological effects. These groups can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds with target proteins.

Hydroxy Groups: A hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets. The position of the hydroxyl group is critical. For instance, in 8-hydroxyquinolines, the hydroxyl group is known to be important for their diverse biological activities. nih.gov In the context of this compound, the introduction of hydroxyl groups on the phenyl ring could lead to derivatives with altered biological profiles. The inherent 4-hydroxy tautomer of the 4(1H)-one system also plays a key role in its chemical reactivity and potential biological interactions. researchgate.net

Methoxy Groups: Methoxy groups are generally associated with increased lipophilicity compared to hydroxyl groups. They can also influence the electronic properties of the aromatic system. The substitution of a hydroxyl group with a methoxy group can sometimes lead to improved metabolic stability and oral bioavailability. The position and number of methoxy groups can have a significant impact on activity. Studies on other quinolinone derivatives have shown that methoxy substitutions can either enhance or diminish biological activity depending on their placement. nih.gov

| Functional Group | Potential Effects on Biological Activity |

|---|---|

| Hydroxy (-OH) | Can act as hydrogen bond donor/acceptor, influencing target binding. Position is critical for activity. nih.gov |

| Methoxy (-OCH3) | Increases lipophilicity, can improve metabolic stability. Impact on activity is position-dependent. nih.gov |

Rational Design Principles for Enhanced Bioactivity

The rational design of more potent this compound derivatives involves a systematic approach to modifying the lead structure based on known SAR data and an understanding of the target's binding site. Key principles include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other fragments that have similar steric and electronic properties (bioisosteres) can lead to improved activity or pharmacokinetic properties. For example, replacing a phenyl ring with a different heterocyclic ring or using an oxadiazole as a bioisostere for an amide group.